molecular formula C113H204N46O26 B12373733 eNOS pT495 decoy peptide

eNOS pT495 decoy peptide

Cat. No.: B12373733
M. Wt: 2623.1 g/mol
InChI Key: DZHAMUUCDIPICV-LXDXYCGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound eNOS pT495 decoy peptide is a specific peptide designed to prevent the phosphorylation of threonine at position 495 (T495) on endothelial nitric oxide synthase (eNOS). This inhibition reduces eNOS uncoupling and mitochondrial redistribution, making it a valuable tool in research, particularly in studies related to ventilator-induced lung injury .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eNOS pT495 decoy peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The sequence of the peptide is His-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Ile-Thr-Arg-Lys-Lys-Thr-Phe-Lys-Glu-Val-Ala . The process typically involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin.

Industrial Production Methods: Industrial production of peptides like this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure purity and correct sequence.

Chemical Reactions Analysis

Types of Reactions: eNOS pT495 decoy peptide primarily undergoes phosphorylation and dephosphorylation reactions. The phosphorylation of threonine at position 495 is a critical regulatory mechanism for eNOS activity .

Common Reagents and Conditions:

Major Products: The major product of these reactions is the phosphorylated or dephosphorylated form of eNOS, which affects its activity and function in endothelial cells.

Comparison with Similar Compounds

    eNOS pS1177 decoy peptide: Targets the phosphorylation site at serine 1177 on eNOS.

    nNOS pS1412 decoy peptide: Targets neuronal nitric oxide synthase at serine 1412.

Uniqueness: The eNOS pT495 decoy peptide is unique in its specific inhibition of the T495 phosphorylation site, which is crucial for preventing eNOS uncoupling and maintaining endothelial function. This specificity makes it particularly valuable in studies related to endothelial dysfunction and oxidative stress .

Properties

Molecular Formula

C113H204N46O26

Molecular Weight

2623.1 g/mol

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C113H204N46O26/c1-8-61(4)85(104(181)159-87(64(7)161)105(182)154-77(39-26-54-138-112(129)130)97(174)145-69(31-13-18-46-115)90(167)146-72(34-16-21-49-118)100(177)158-86(63(6)160)106(183)155-81(56-65-28-10-9-11-29-65)102(179)151-71(33-15-20-48-117)92(169)153-80(42-44-83(163)164)101(178)156-84(60(2)3)103(180)141-62(5)107(184)185)157-99(176)78(40-27-55-139-113(131)132)150-95(172)75(37-24-52-136-110(125)126)149-98(175)79(41-43-82(120)162)152-96(173)76(38-25-53-137-111(127)128)148-94(171)74(36-23-51-135-109(123)124)147-91(168)70(32-14-19-47-116)143-89(166)68(30-12-17-45-114)144-93(170)73(35-22-50-134-108(121)122)142-88(165)67(119)57-66-58-133-59-140-66/h9-11,28-29,58-64,67-81,84-87,160-161H,8,12-27,30-57,114-119H2,1-7H3,(H2,120,162)(H,133,140)(H,141,180)(H,142,165)(H,143,166)(H,144,170)(H,145,174)(H,146,167)(H,147,168)(H,148,171)(H,149,175)(H,150,172)(H,151,179)(H,152,173)(H,153,169)(H,154,182)(H,155,183)(H,156,178)(H,157,176)(H,158,177)(H,159,181)(H,163,164)(H,184,185)(H4,121,122,134)(H4,123,124,135)(H4,125,126,136)(H4,127,128,137)(H4,129,130,138)(H4,131,132,139)/t61-,62-,63+,64+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,84-,85-,86-,87-/m0/s1

InChI Key

DZHAMUUCDIPICV-LXDXYCGCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CNC=N2)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC=N2)N

Origin of Product

United States

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